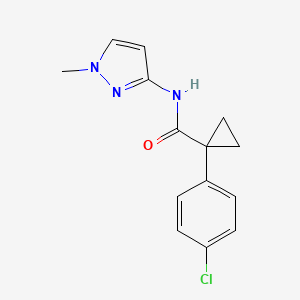
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as TPN-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-2 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, neuroprotection, and vasodilation, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of research could focus on optimizing the synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide to improve its potency and selectivity. Another area of research could focus on elucidating the mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and identifying its molecular targets. Additionally, further research could investigate the potential applications of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in other areas of scientific research, such as immunology and infectious diseases.
Synthesemethoden
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves several steps, including the condensation of 2,3,4,5-tetramethylpyrazole with 2-naphthoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Eigenschaften
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWVXJLVVHFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
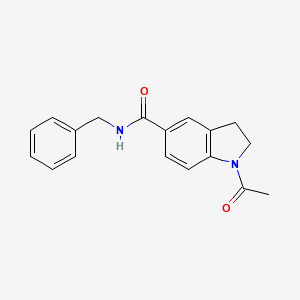
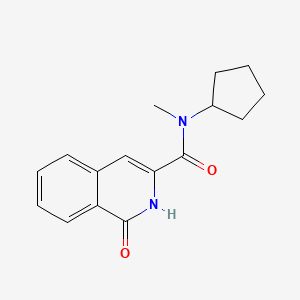
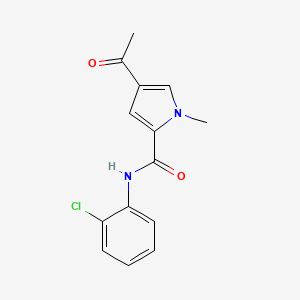
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
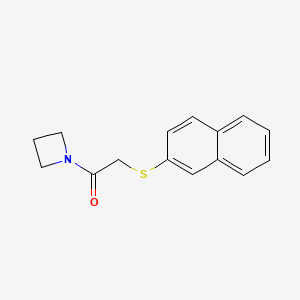

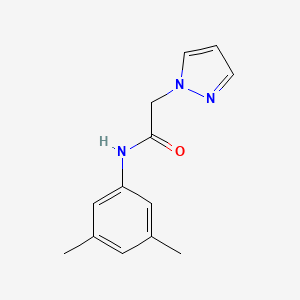
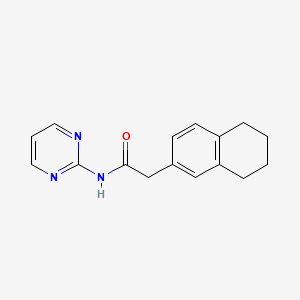

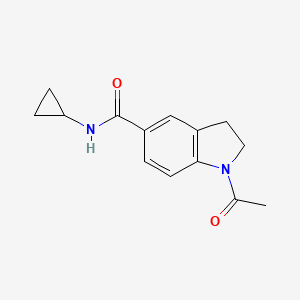
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
